潘尼西诺林

描述

Penicillin is one of the first and still one of the most widely used antibiotic agents, derived from the Penicillium mold . It was discovered by Scottish bacteriologist Alexander Fleming in 1928 . Penicillins are a group of antibiotics that fight bacteria and were originally developed from the Penicillium fungi .

Synthesis Analysis

The biosynthesis of penicillin is often divided into three important steps . The first catalytic step is mediated by delta- (L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase, which condenses three leading amino acids into the tripeptide ACV . In the second step, oxidative ring closure of the linear tripeptide results in a formation of a bicyclic ring . The third step represents the exchange of the lateral chain of L-alpha-aminoadipate by a hydrophobic lateral chain .

Molecular Structure Analysis

Penicillin and other antibiotics in the beta-lactam family contain a characteristic four-membered beta-lactam ring . The ring mimics the bacterial cell wall precursors, such as peptidoglycan, inhibiting bacterial cell wall synthesis .

Chemical Reactions Analysis

All penicillin derivatives produce their bactericidal effects by inhibition of bacterial cell wall synthesis . Specifically, the cross-linking of peptides on the mucosaccharide chains is prevented .

Physical and Chemical Properties Analysis

Penicillins are organic acids, readily soluble in different organic solvents, such as esters, chloroform or ether, but insoluble or only sparingly soluble in hydrocarbons .

科学研究应用

发现和结构分析

潘尼西诺林,一种新型吡咯基 4-喹啉酮生物碱,首次从内生真菌青霉菌属中分离。它的独特结构,具有前所未有的环系统,使用光谱方法阐明,并通过单晶 X 射线分析得到证实。潘尼西诺林对某些细胞系表现出有效的体外细胞毒性,突出了其在细胞毒性研究和药物发现中的潜力 (Shao 等,2010)。

生物活性化合物和酶抑制活性

从红树林来源的真菌 Penicillium steckii 中鉴定出一系列吡咯基 4-喹啉酮生物碱,包括潘尼西诺林。这些化合物表现出 α-葡萄糖苷酶抑制活性,表明它们与酶抑制和代谢研究有关。潘尼西诺林及其衍生物也显示出对乙酰胆碱酯酶 (AChE) 的弱抑制,乙酰胆碱酯酶是一种与神经退行性疾病相关的酶 (Chen 等,2021)。

细胞毒性作用

从各种青霉菌属分离出的潘尼西诺林及其衍生物已对某些癌细胞系(如 HepG2)表现出中等的细胞毒性作用。这进一步强调了其在癌症研究和治疗开发中的潜力 (Gao 等,2012)。

抗炎特性

从青霉菌属中提取的甲基潘尼西诺林通过抑制关键炎症通路和分子(如一氧化氮 (NO)、环氧合酶-2 (COX-2) 和促炎细胞因子)表现出显着的抗炎作用。这表明其在治疗炎性和神经炎性疾病中的潜在应用 (Kim 等,2014)。

在化学遗传学中的作用

潘尼西诺林所衍生的青霉素在化学遗传学中发挥了至关重要的作用,强调了小分子在理解细胞过程和药物相互作用中的重要性。这一历史视角突出了潘尼西诺林等化合物在药物发现和细胞生物学中的基础作用 (Roemer 等,2011)。

作用机制

Target of Action

Penicinoline, like other penicillins, primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes that play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .

Biochemical Pathways

The biosynthesis of penicillin involves three key steps . The first step is mediated by ACV synthetase , which condenses three amino acids into the tripeptide ACV . The second step involves the formation of a bicyclic ring, characteristic of all penicillins, through the action of isopenicillin N synthase . The final step varies among different microorganisms but generally involves the exchange of the lateral chain of L-alpha-aminoadipate by a hydrophobic lateral chain .

Pharmacokinetics

Penicillins, including Penicinoline, are readily and actively secreted by the renal tubules and are mostly eliminated, almost completely unchanged, in the urine . They are also excreted in small quantities in the bile . The distribution of penicillins in non-specialized sites is excellent, but penetration into the central nervous system and eye is poor .

Result of Action

The primary result of Penicinoline’s action is the death of bacterial cells. By inhibiting the synthesis of peptidoglycan, Penicinoline weakens the bacterial cell wall, making the cell susceptible to osmotic pressure and leading to cell lysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Penicinoline. For instance, pollution from antibiotics manufacturing can contribute to the emergence of antibiotic-resistant bacteria . Moreover, environmental risks such as air pollution can affect the prevalence and severity of non-communicable diseases, which may indirectly influence the effectiveness of antibiotics .

安全和危害

未来方向

属性

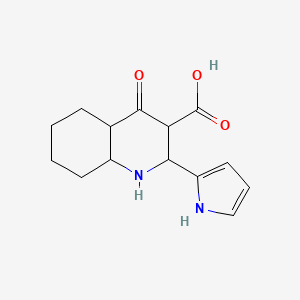

IUPAC Name |

4-oxo-2-(1H-pyrrol-2-yl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13-8-4-1-2-5-9(8)16-12(11(13)14(18)19)10-6-3-7-15-10/h3,6-9,11-12,15-16H,1-2,4-5H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKULLSSCXCOEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)C(C(N2)C3=CC=CN3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

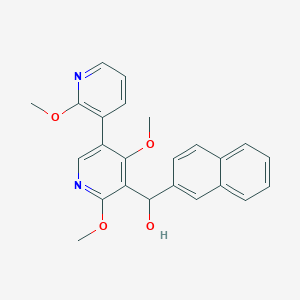

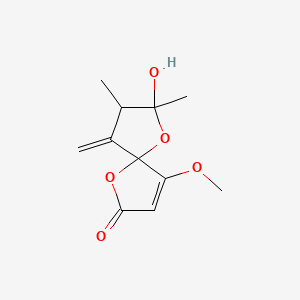

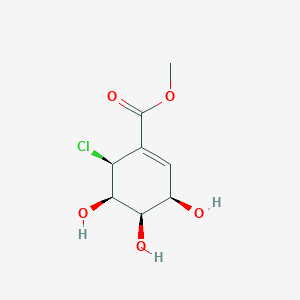

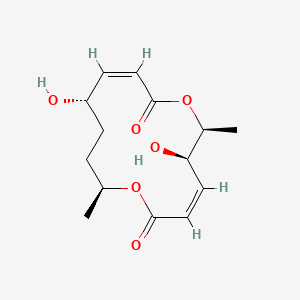

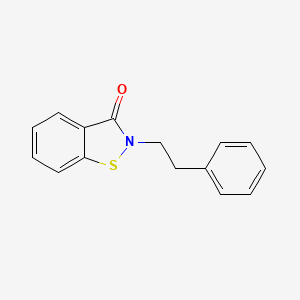

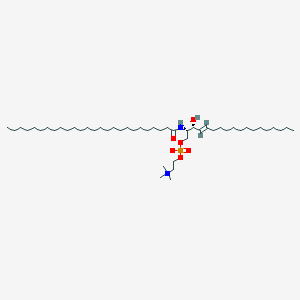

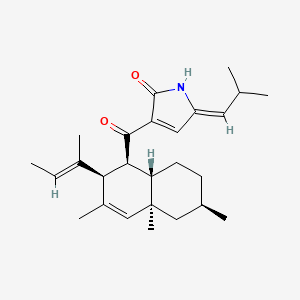

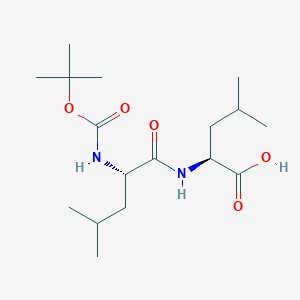

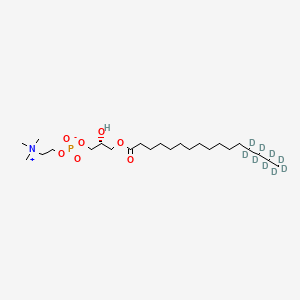

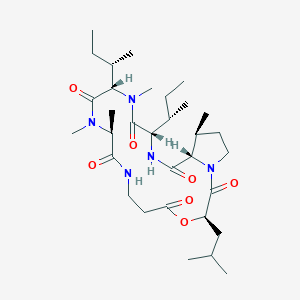

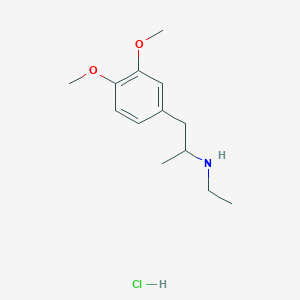

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)

![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)